molecular formula C9H17NO4 B1214307 Acetyl-d-carnitine CAS No. 4398-79-2

Acetyl-d-carnitine

Numéro de catalogue: B1214307
Numéro CAS: 4398-79-2
Poids moléculaire: 203.24 g/mol
Clé InChI: RDHQFKQIGNGIED-QMMMGPOBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

O-acetyl-D-carnitine is an O-acyl-D-carnitine in which the acyl group specified is acetyl. It is an O-acetylcarnitine and an O-acyl-D-carnitine. It is an enantiomer of an O-acetyl-L-carnitine.

Applications De Recherche Scientifique

Neurological Disorders

Cognitive Decline and Dementia
Acetyl-D-carnitine has been studied for its effects on cognitive decline, particularly in Alzheimer's disease and other forms of dementia. Clinical trials have shown that supplementation can slow the progression of cognitive impairment. For instance, a study involving patients with Alzheimer's indicated significant improvements in cognitive ability after one year of treatment with this compound at doses ranging from 2,000 to 3,000 mg daily .

Depression
Research has linked low blood levels of this compound with depression. A study found that patients with major depressive disorder exhibited significantly lower levels of this compound compared to healthy controls. Supplementation in animal models reversed depression-like behaviors, suggesting a potential role in treating mood disorders . However, further clinical trials are needed to establish effective dosing and treatment protocols.

Cardiovascular Health

Ischemia and Myocardial Arrhythmia
this compound has been explored for its cardioprotective effects. It has been shown to improve outcomes in ischemic heart conditions by enhancing energy metabolism in cardiac tissues. Research indicates that it may reduce the severity of myocardial arrhythmias and improve recovery following cardiac events .

Metabolic Disorders

Diabetic Neuropathy
Clinical studies have demonstrated that this compound can alleviate symptoms associated with diabetic peripheral neuropathy. A meta-analysis revealed a significant reduction in pain among patients treated with this compound compared to placebo groups, suggesting its efficacy in managing neuropathic pain related to diabetes .

Ophthalmic Applications

Glaucoma Treatment
Recent patents have highlighted the use of this compound in treating glaucoma. The compound is proposed to be effective through its neuroprotective properties, potentially slowing the progression of optic nerve damage associated with this condition .

Summary Table: Applications of this compound

Application AreaEvidence LevelKey Findings
Neurological DisordersModerateSlows cognitive decline in Alzheimer's; potential antidepressant effects
Cardiovascular HealthModerateImproves outcomes in ischemia and myocardial arrhythmias
Metabolic DisordersHighReduces pain in diabetic neuropathy
Ophthalmic ApplicationsEmergingPotential use in glaucoma treatment

Case Studies

  • Alzheimer's Disease : A year-long study involving 130 Alzheimer’s patients showed that this compound significantly reduced cognitive deterioration across various metrics, with mild adverse events reported .
  • Depression : In a clinical setting, individuals diagnosed with major depressive disorder showed marked improvement when supplemented with this compound, correlating higher blood levels of the compound with better symptom management .
  • Diabetic Neuropathy : A controlled trial indicated that patients receiving this compound experienced a 20% greater reduction in pain compared to those on placebo, highlighting its effectiveness in managing neuropathic symptoms .

Propriétés

Numéro CAS

4398-79-2

Formule moléculaire

C9H17NO4

Poids moléculaire

203.24 g/mol

Nom IUPAC

(3S)-3-acetyloxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C9H17NO4/c1-7(11)14-8(5-9(12)13)6-10(2,3)4/h8H,5-6H2,1-4H3/t8-/m0/s1

Clé InChI

RDHQFKQIGNGIED-QMMMGPOBSA-N

SMILES

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

SMILES isomérique

CC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C

SMILES canonique

CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Key on ui other cas no.

4398-79-2
3040-38-8

Solubilité

In water, 1X10+6 mg/L at 25 °C (est)

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl-d-carnitine
Reactant of Route 2
Reactant of Route 2
Acetyl-d-carnitine
Reactant of Route 3
Reactant of Route 3
Acetyl-d-carnitine
Reactant of Route 4
Reactant of Route 4
Acetyl-d-carnitine
Reactant of Route 5
Acetyl-d-carnitine
Reactant of Route 6
Acetyl-d-carnitine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.